Adamantane-1,3,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-1,3,5-tricarboxylic acid is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable stability. This compound features three carboxylic acid groups attached to the adamantane framework, making it a versatile molecule in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Adamantane-1,3,5-tricarboxylic acid (ADTA) is a tricarboxylic acid derivative of adamantane, a hydrocarbon with a diamond-like structure
Mode of Action
It is often used in the design and synthesis of new drug delivery systems and surface recognition studies . The tetrahedral symmetry of ADTA provides applications as a hydrogen-bonded organic framework linker and as a dendrimer core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-1,3,5-tricarboxylic acid typically involves the functionalization of adamantane through carboxylation reactions. One common method includes the oxidation of adamantane derivatives followed by carboxylation using strong oxidizing agents and carboxylating reagents .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. These methods may involve the use of palladium-based catalysts and other transition metals to facilitate the carboxylation reactions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Adamantane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Adamantane-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Incorporated into drug delivery systems due to its stability and ability to enhance the pharmacokinetic properties of drugs.
Medicine: Utilized in the design of antiviral and anticancer agents.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Adamantanetetracarboxylic acid: Contains four carboxylic acid groups and is used in similar applications, such as hydrogen-bonded organic frameworks.
Adamantane-1,3,5-triol: Features three hydroxyl groups and is used in the synthesis of advanced materials.
Uniqueness: Adamantane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the design of drug delivery systems and advanced materials .
Biologische Aktivität
Adamantane-1,3,5-tricarboxylic acid (ATCA) is a derivative of adamantane that has garnered attention due to its unique structural properties and biological activities. This article will detail the synthesis, biological activities, and potential applications of ATCA, supported by relevant research findings and data.
1. Chemical Structure and Synthesis
Adamantane is a polycyclic hydrocarbon with a cage-like structure, and the introduction of carboxylic acid groups at the 1, 3, and 5 positions yields ATCA. The synthesis of ATCA typically involves several steps including functionalization of adamantane derivatives.
Synthesis Overview:
- Starting from adamantane, various synthetic pathways can be employed to introduce carboxyl groups.
- A common method involves the oxidation of suitable precursors followed by carboxylation reactions.
2. Biological Activities
ATCA exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. Its potential therapeutic effects include:
- Antimicrobial Activity: ATCA has been shown to inhibit the growth of Gram-positive bacteria effectively while being less active against Gram-negative strains .
- Anticancer Properties: Research indicates that adamantane derivatives can interact with cellular receptors and potentially inhibit tumor growth through various mechanisms .
- Neuroprotective Effects: Some studies suggest that adamantane derivatives may have neuroprotective properties, possibly through modulation of neuronal signaling pathways .
The biological activity of ATCA is attributed to its ability to interact with various cellular targets:
- Multivalent Interactions: The rigid structure of ATCA allows it to engage in multivalent interactions with cell surface epitopes, enhancing binding affinities for therapeutic targets .
- Cell Cycle Regulation: ATCA may influence cell cycle progression and apoptosis pathways, contributing to its anticancer effects .
4. Case Studies and Research Findings
Several studies have highlighted the biological activity of ATCA:
5. Conclusion
This compound represents a promising compound with diverse biological activities ranging from antimicrobial to anticancer effects. Its unique structural properties facilitate interactions with various biological targets, making it a valuable candidate for further research and development in pharmacology.
Eigenschaften
IUPAC Name |
adamantane-1,3,5-tricarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSDAEDEJRBTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213274-89-6 |
Source
|
Record name | Adamantane-1,3,5-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.